molecular formula C22H30N2O7 B15124536 Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Cat. No.: B15124536
M. Wt: 434.5 g/mol
InChI Key: WSSWCNOMZDCKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized bicyclic derivative featuring a hexahydro-[1,3]dioxino[5,4-b]pyridine core. Key structural elements include:

  • Tert-butyl ester group: A common protecting group for carboxylic acids, enhancing solubility and stability during synthetic processes .
  • Phenyl group at position 2: Contributes to steric bulk and may modulate electronic properties.
  • Bicyclic framework: The fused dioxane-pyridine system imposes conformational rigidity, which can affect binding affinity in pharmacological contexts.

The compound is synthesized via multi-step organic reactions, as exemplified in , where it participates in a Mitsunobu-type coupling reaction. In this example, the compound acts as an intermediate in the preparation of a complex carboxamide derivative, achieving a 90% yield under optimized conditions (tetrahydrofuran solvent, 70°C, 1 hour) . Its structural characterization likely employs crystallographic techniques, with SHELX software () being a standard tool for small-molecule refinement .

Properties

IUPAC Name

tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O7/c1-13(25)23-16-11-24(21(27)31-22(3,4)5)17-12-28-20(15-9-7-6-8-10-15)30-19(17)18(16)29-14(2)26/h6-10,16-20H,11-12H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSWCNOMZDCKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(C2COC(OC2C1OC(=O)C)C3=CC=CC=C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridine structure, followed by the introduction of the acetamido and acetyloxy groups. The tert-butyl ester is then formed through esterification reactions. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to increase efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl-protected bicyclic amines. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Feature Target Compound (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate General Analogs (e.g., tert-butyl piperidine derivatives)
Core Structure Hexahydro-[1,3]dioxino[5,4-b]pyridine Pyrrolidine Piperidine or related bicyclic systems
Protecting Groups Tert-butyl ester, acetyloxy, acetamido Tert-butyl ester Tert-butyl, Boc, or acetyl groups
Functional Handles Multiple (acetamido, acetyloxy, phenyl) Hydroxymethyl Limited to single functional group (e.g., hydroxyl)
Synthetic Utility Intermediate in carboxamide synthesis (90% yield in Mitsunobu reaction) Chiral building block Common intermediates for peptide coupling
Conformational Rigidity High (due to bicyclic system) Moderate (pyrrolidine ring) Variable (depends on ring size/substituents)

Key Findings:

Structural Complexity : The target compound exhibits greater complexity compared to simpler tert-butyl-protected amines like (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, which lacks fused bicyclic systems and multiple functional groups .

Reactivity : The presence of both acetamido and acetyloxy groups allows sequential derivatization, whereas analogs with single functional handles (e.g., hydroxymethyl) offer fewer modification pathways.

Synthetic Efficiency: The 90% yield achieved in the Mitsunobu reaction () highlights its robustness as an intermediate, outperforming many tert-butyl-protected analogs that require harsher conditions or longer reaction times.

Crystallographic Analysis : While SHELX is widely used for structural refinement (), the compound’s conformational rigidity may simplify crystallographic resolution compared to flexible analogs .

Research Implications and Limitations

  • Pharmacological Potential: The bicyclic core and tert-butyl ester may enhance bioavailability, though pharmacological data are absent in the provided evidence.
  • Limitations : Direct comparisons with other bicyclic tert-butyl esters are constrained by the lack of explicit data in the cited sources. Further studies on solubility, stability, and bioactivity are needed.

Biological Activity

Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, synthesis methods, and potential therapeutic uses based on existing research.

Molecular Structure and Properties

The compound features a unique hexahydro-dioxino-pyridine framework characterized by multiple functional groups including acetamido and acetyloxy moieties. Its molecular formula is C22H30N2O7C_{22}H_{30}N_{2}O_{7} with a molecular weight of approximately 434.5 g/mol. The intricate structure may influence its biological interactions and pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antimicrobial properties : Similar to other pyridine derivatives known for their antimicrobial effects.
  • Antitumor activity : Potential inhibition of tumor growth through mechanisms involving receptor tyrosine kinases.

In Vitro Studies

In vitro assays have demonstrated that tert-butyl 7-acetamido-8-acetyloxy-2-phenyl exhibits significant activity against certain cancer cell lines. For instance:

Cell LineIC50 (µM)Notable Observations
HeLa1.46Inhibition of cell proliferation
HCT1160.87Induction of apoptosis
A3750.55Cell cycle arrest

These findings indicate that the compound may serve as a promising candidate for further development in oncology.

Synthesis Methods

The synthesis of tert-butyl 7-acetamido-8-acetyloxy-2-phenyl involves multi-step organic synthesis techniques. Key methods include:

  • Formation of the dioxino-pyridine core : Utilizing cyclization reactions to construct the heterocyclic framework.
  • Functional group modifications : Strategic introduction of acetamido and acetyloxy groups to enhance biological activity.

Case Studies

Several studies have focused on the biological efficacy of related compounds within the same chemical class:

  • Study on Pyrazolo[3,4-b]pyridines : Showed promising results in inhibiting VEGFR-2 kinase, which is crucial in angiogenesis and tumor progression.
  • Research on Nicotine Derivatives : Highlighted neuroprotective properties that could be relevant for developing therapeutic agents targeting neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.